12,14-Heptacosadiynoic acid
Description
Properties
IUPAC Name |
heptacosa-12,14-diynoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H46O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27(28)29/h2-12,17-26H2,1H3,(H,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFKKPVSAXVSKCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC#CC#CCCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H46O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30429503 | |
| Record name | 12,14-Heptacosadiynoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30429503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106510-41-2 | |
| Record name | 12,14-Heptacosadiynoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30429503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Pathways for 12,14-Heptacosadiynoic Acid
The synthesis of this compound has been approached through several key methodologies, each offering distinct advantages and considerations.
Sequential Alkylation Strategies Utilizing 1,3-Butadiyne (B1212363) Precursors
A prominent and effective method for the synthesis of this compound involves the sequential alkylation of a protected 1,3-butadiyne precursor. scielo.br This approach has been successfully employed for the preparation of various positional isomers of diynoic acids in good yields. scielo.br
The synthesis commences with a suitably protected 1,3-butadiyne, such as 1,4-bis(trimethylsilyl)-1,3-butadiyne (B1295365). scielo.br The process involves a carefully controlled monodesilylation using an organolithium reagent like methyllithium, which generates a lithium acetylide intermediate. scielo.br This intermediate is then reacted with a long-chain alkyl halide to introduce the first alkyl group. Subsequent deprotection of the remaining silyl (B83357) group, followed by another alkylation step with a different halo-substituted carboxylic acid precursor, completes the carbon skeleton of the target molecule. This method's success hinges on the precise stoichiometric control of reagents and reaction conditions to favor the desired sequential alkylation over unwanted side reactions. scielo.br
Table 1: Key Reagents in Sequential Alkylation
| Reagent | Role |
| 1,4-bis(trimethylsilyl)-1,3-butadiyne | Protected 1,3-butadiyne precursor |
| Methyllithium | Monodesilylation agent |
| Alkyl halides | Introduction of alkyl chains |
Asymmetrical Chodkiewicz Coupling Approaches for Diynoic Acids
The Cadiot-Chodkiewicz coupling represents a classical and versatile method for the formation of unsymmetrical diynes. alfa-chemistry.comrsc.org This reaction involves the copper-catalyzed cross-coupling of a terminal alkyne with a 1-haloalkyne. rsc.org In the context of synthesizing diynoic acids like this compound, this would typically involve coupling an appropriate ω-alkynoic acid with a long-chain 1-haloalkyne. scielo.br
While fundamentally important, the Cadiot-Chodkiewicz coupling can present challenges, including the potential for symmetrical homocoupling byproducts, which can complicate purification. scielo.bracs.org The reaction conditions, including the choice of copper salt, base, and solvent, are critical for maximizing the yield of the desired asymmetrical product. rsc.org Despite these challenges, the Cadiot-Chodkiewicz coupling remains a valuable tool in the synthesis of complex diynes. alfa-chemistry.comacs.org
Oxidation-Based Preparations of Diacetylenic Acids
The final step in many synthetic routes to this compound involves the oxidation of a precursor alcohol. Typically, the diacetylenic backbone is first constructed with a terminal hydroxyl group, which is then oxidized to the corresponding carboxylic acid. chemguide.co.ukorganic-chemistry.org
A variety of oxidizing agents can be employed for this transformation. Common reagents include chromium-based oxidants like Jones reagent (chromium trioxide in aqueous sulfuric acid) or pyridinium (B92312) chlorochromate (PCC). chemguide.co.ukorganic-chemistry.org Milder, more selective methods, such as those employing 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) as a catalyst in the presence of a stoichiometric oxidant, have also been developed to minimize side reactions and are suitable for large-scale synthesis. nih.gov The choice of oxidant and reaction conditions is crucial to ensure the complete conversion of the alcohol to the carboxylic acid without affecting the sensitive diyne functionality. libretexts.org
Table 2: Common Oxidizing Agents for Alcohol to Carboxylic Acid Conversion
| Oxidizing Agent/System | Description |
| Jones Reagent | A strong oxidizing agent prepared from chromium trioxide and sulfuric acid. |
| Pyridinium Chlorochromate (PCC) | A milder chromium-based oxidant. |
| TEMPO/NaOCl | A catalytic system for selective oxidation. nih.gov |
Strategies for Derivatization of this compound
The carboxylic acid moiety of this compound provides a versatile handle for further chemical modification, enabling the synthesis of a range of derivatives with tailored properties.
Carboxylic Acid Functionalization for Amide and Ester Derivatives
The carboxyl group of this compound can be readily converted into amides and esters through standard organic transformations. libretexts.orguomustansiriyah.edu.iq
Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. libretexts.org Alternatively, the carboxylic acid can be activated, for instance, by conversion to an acid chloride using reagents like thionyl chloride, followed by reaction with an alcohol. libretexts.org
Amidation can be accomplished by reacting the carboxylic acid with an amine. mdpi.com This reaction often requires the use of a coupling agent, such as a carbodiimide (B86325) like dicyclohexylcarbodiimide (B1669883) (DCC), to facilitate the formation of the amide bond. scielo.br Direct conversion of esters to amides is also a viable route. libretexts.org These derivatizations allow for the incorporation of various functional groups and the modulation of the molecule's physical and chemical properties.
Generation of Reactive Intermediates for Nucleophilic Additions
While the primary reactivity of the carboxylic acid group involves substitution at the carbonyl carbon, the diacetylenic portion of the molecule can also participate in chemical transformations. The diyne moiety can be a site for nucleophilic additions, although this is less common than reactions at the carboxyl group. For instance, under specific conditions, the triple bonds could potentially undergo Michael-type additions.
More significantly, the diyne functionality is known to undergo topochemical polymerization upon exposure to UV radiation when organized in a suitable crystalline lattice or Langmuir-Blodgett film. researchgate.net This process involves a 1,4-addition across the conjugated diyne units, leading to the formation of a polydiacetylene with a highly conjugated backbone. science.govscience.gov This polymerization is a key feature of diacetylenic acids and forms the basis of many of their applications in materials science.
Analytical Derivatization Strategies for Enhanced Detection
The detection and quantification of long-chain fatty acids such as this compound often require derivatization to improve their volatility for gas chromatography (GC) or to enhance their ionization efficiency and detection sensitivity for liquid chromatography-mass spectrometry (LC-MS). jmb.or.krnih.gov The inherent structure of this compound, with its long alkyl chain and carboxylic acid group, presents specific analytical challenges that derivatization can overcome.
For GC-based analysis, silylation is a common strategy. A study on the analysis of long-chain dicarboxylic acids developed a method using N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) as the silylating agent, with pyridine (B92270) as a catalyst. jmb.or.kr The research found that adjusting the ratio of pyridine to MSTFA to 9:1 resulted in higher peak intensity and better reproducibility for analyzing long-chain carboxylic acids with GC-flame ionization detection (FID). jmb.or.kr This approach converts the non-volatile carboxylic acid into a more volatile trimethylsilyl (B98337) (TMS) ester, which is amenable to GC analysis. jmb.or.kr
For LC-MS, which is a powerful tool for analyzing fatty acids, derivatization can significantly boost sensitivity. nih.gov A charge-reversal derivatization technique has been shown to improve the detection of eicosanoids by 10- to 20-fold compared to conventional negative mode electrospray ionization (ESI). nih.gov This method involves coupling the carboxylic acid with a reagent like N-(4-aminomethylphenyl)pyridinium (AMPP) to form a cationic amide. nih.gov Detecting the resulting positive ions in the mass spectrometer enhances sensitivity. nih.gov Furthermore, the AMPP amides fragment efficiently during collision-induced dissociation, which aids in the specific and sensitive quantification of isomeric compounds. nih.gov
To enhance detection by HPLC with ultraviolet (UV) or photodiode array (PDA) detectors, fatty acids can be derivatized with a chromophore. A common reagent for this purpose is 2,4'-dibromoacetophenone. researchgate.net This process is typically performed in the presence of a basic catalyst. researchgate.net A critical consideration for diynoic acids is the potential for oxidation or isomerization of the unsaturated bonds under harsh reaction conditions. researchgate.net To mitigate this, it is recommended that the derivatization of polyunsaturated fatty acids be carried out at low temperatures (e.g., -26°C) for an extended period (e.g., 6.5 hours) to prevent degradation. researchgate.net
Table 1: Summary of Analytical Derivatization Strategies
| Analytical Technique | Derivatization Reagent(s) | Purpose | Key Findings/Considerations | Reference |
|---|---|---|---|---|
| GC-FID | N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) / Pyridine | Increases volatility by converting the carboxylic acid to a TMS ester. | A 9:1 ratio of MSTFA to pyridine improved peak intensity and reproducibility. | jmb.or.kr |
| LC-MS/MS | N-(4-aminomethylphenyl)pyridinium (AMPP) | Enhances ESI-MS sensitivity via charge-reversal; forms a cationic derivative. | Resulted in a 10- to 20-fold increase in detection sensitivity for eicosanoids. | nih.gov |
| HPLC-UV/PDA | 2,4'-Dibromoacetophenone | Attaches a UV-active chromophore for enhanced detection. | Low-temperature (-26°C) and longer reaction times are advised to prevent degradation of unsaturated bonds. | researchgate.net |
Considerations in Synthetic Scalability and Purity for Research Applications
The synthesis of this compound for research purposes requires methods that are not only efficient but also scalable and yield a product of high purity. The presence of the conjugated diyne functionality necessitates careful selection of synthetic strategies to avoid side reactions.
A straightforward and effective method for preparing diacetylenic acids like this compound involves the sequential alkylation of a protected 1,3-butadiyne. scielo.br One such route utilizes the commercially available 1,4-bis(trimethylsilyl)-1,3-butadiyne. scielo.br This approach has been used to synthesize this compound and related positional isomers in good yields. scielo.br The general pathway involves:
Monodesilylation of 1,4-bis(trimethylsilyl)-1,3-butadiyne to create a terminal alkyne.
Coupling of this terminal alkyne with a suitable ω-bromoalkanol derivative.
Removal of the second silyl protecting group.
A second coupling reaction with another alkyl halide.
Deprotection and oxidation of the terminal alcohol to the carboxylic acid.
This multi-step synthesis requires careful purification at each stage to ensure the final product's purity, which is typically assessed using techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. scielo.br The scalability of this method is aided by the commercial availability of the key butadiyne starting material. scielo.br Research on similar long-chain diynoic acids, such as 24,26-heptacosadiynoic acid, has reported yields as high as 85% for the final steps, indicating the potential for efficient production. oup.com
For many research applications, particularly in materials science and the development of functionalized polymers, the purity of the diacetylene monomer is paramount. googleapis.comresearchgate.net Impurities can interfere with polymerization processes or alter the properties of the resulting materials. Commercial suppliers of specialty chemicals often provide materials with specified purity levels, sometimes offering grams to metric tons to support projects from initial research to larger-scale development. filesusr.com The conversion of 10,12-pentacosadiynoic acid, a related compound, into its acid chloride using oxalyl chloride demonstrates a chemical transformation that demands a high-purity starting material to proceed efficiently. justia.com The ability to scale production and ensure high purity is therefore a critical enabler for the use of this compound in advanced research applications. googleapis.comfilesusr.com
Table 2: Example Synthetic Steps for Diynoic Acids
| Step | Reactants/Reagents | Product Type | Reported Yield | Reference |
|---|---|---|---|---|
| Alkylation 1 | 1-(Methoxymethyl)-1,3-tridecadiyn-13-ol | Protected diynyl alcohol | 89% | scielo.br |
| Alkylation 2 | 1-(Methoxymethyl)-10,12-heptadecadiynol | Protected diynyl alcohol | 65% | scielo.br |
| Esterification | 10,12-Tricosadiynoic acid, L-α-GPC.CdCl₂, DMAP, DIC | Diacetylenic phospholipid | 76% | scielo.br |
| Final Acid | (From corresponding precursors) | 24,26-Heptacosadiynoic Acid | 85% | oup.com |
Polymerization Phenomena and Reaction Mechanisms
Mechanistic Insights into Polydiacetylene Backbone Formation
The formation of the polydiacetylene (PDA) backbone from 12,14-heptacosadiynoic acid monomers is a classic example of a topochemical polymerization. This type of solid-state reaction is distinguished by the fact that the crystal lattice of the monomer dictates the stereochemistry and morphology of the resulting polymer. ulsu.rursc.org The reaction proceeds through a 1,4-addition mechanism, where adjacent monomer units, precisely aligned within the crystal, react to form a fully conjugated polymer chain. ulsu.ruacs.orgnih.gov This process can be initiated by various external stimuli, including heat or UV irradiation. nih.govwikipedia.org
The unique feature of this polymerization is that it can often proceed as a single-phase process, transforming a monomer single crystal into a polymer single crystal. ulsu.ru This allows for the creation of macroscopic, nearly defect-free polymer crystals, which are ideal for studying the intrinsic properties of conjugated polymers. ulsu.rutandfonline.com The resulting polydiacetylene chain possesses exceptional purity and stereochemical regularity due to the constraints imposed by the monomer lattice. ulsu.ru
The reactivity of diacetylene monomers like this compound is highly dependent on the packing of the monomer units in the crystal. ulsu.ru For a successful topochemical polymerization to occur, the monomer molecules must be arranged in a specific orientation that allows for the 1,4-addition reaction between neighboring units. ulsu.ruwikipedia.org This geometric arrangement is a critical factor, and not all crystalline forms of diacetylenes are reactive. researchgate.net
The polymerization can be conceptualized as the growth of individual polymer chains along a specific crystallographic direction. tandfonline.com The reaction initiates at random points within the crystal lattice. tandfonline.com As the polymer chains grow, they can exert strain on the surrounding monomer lattice, which can sometimes lead to phase changes within the crystal. tandfonline.com
The resulting polydiacetylene backbone is characterized by an alternating ene-yne (double bond-triple bond) structure, which is responsible for its unique optical and electronic properties. ulsu.runih.govresearchgate.net This conjugated system gives rise to strong light absorption, resulting in the characteristic blue or red color of polydiacetylene materials. nih.govresearchgate.net
Interactive Data Table: Key Parameters in Polydiacetylene Formation
| Parameter | Description | Significance in Polymerization |
| Monomer Packing | The spatial arrangement of this compound molecules in the crystal lattice. ulsu.ru | Dictates the feasibility and stereochemical outcome of the topochemical reaction. ulsu.ruresearchgate.net |
| 1,4-Addition Reaction | The fundamental chemical reaction where adjacent diacetylene units bond. ulsu.ruacs.orgnih.gov | Forms the conjugated ene-yne backbone of the polydiacetylene. ulsu.runih.gov |
| Topochemical Control | The control exerted by the crystal lattice over the reaction pathway. wikipedia.orgscispace.com | Ensures the formation of a highly ordered and stereoregular polymer. ulsu.rursc.org |
| Initiation Stimulus | External energy source, such as UV light or heat, that starts the polymerization. nih.govwikipedia.org | Provides the activation energy for the 1,4-addition reaction to begin. nih.gov |
| Solid Solution Formation | The state where polymer chains are dissolved within the monomer crystal lattice. tandfonline.com | Characterizes the homogeneous nature of the polymerization process. ulsu.ru |
| Conjugated Backbone | The alternating double and triple bond structure of the resulting polymer. ulsu.runih.govresearchgate.net | Responsible for the distinct chromatic and electronic properties of polydiacetylenes. nih.govresearchgate.net |
Supramolecular Assembly and Nanostructure Formation
Self-Assembly Principles of 12,14-Heptacosadiynoic Acid Derivatives
The spontaneous organization of this compound and its derivatives into complex, ordered systems is a hallmark of supramolecular chemistry. This process is driven by fundamental principles of molecular recognition and non-covalent bonding, leading to the formation of diverse and stable nanostructures.
This compound (HCDA) and its derivatives readily form a variety of self-assembled structures, including monolayers at interfaces, multilayered films, and vesicles in solution. scispace.com The Langmuir-Blodgett (LB) technique is frequently employed to create highly organized mono- and multilayer films. science.govescholarship.org For instance, the lithium salt of 10,12-heptacosadiynoate can form stable monolayers on a water surface. oup.com Depending on the subphase temperature relative to the monolayer's melting temperature, these can exist as either a crystalline monolayer, formed by the aggregation of two-dimensional crystalline domains, or a more disordered amorphous monolayer. oup.com
These amphiphilic molecules can also assemble into vesicles in aqueous solutions. mdpi.com The diacetylene motif introduces a significant kink in the hydrocarbon tail, resulting in a quasi-two-tail structure that favors the formation of vesicular assemblies over simple micelles. mdpi.comresearchgate.net Furthermore, HCDA can be incorporated into peptide-based supramolecular assemblies, which, after self-assembly, are polymerized using UV light to stabilize the structure. scispace.com
Table 1: Investigated Self-Assembled Structures of Diacetylenic Acids
| Diacetylenic Acid Derivative | Assembled Structure | Fabrication/Observation Method | Key Finding |
|---|---|---|---|
| 10,12-Heptacosadiynoic acid (HCDA) | Supramolecular Assemblies | Self-assembly with peptide conjugates | Used to study the effect of alkane chain length on sensor sensitivity. scispace.com |
| Lithium 10,12-heptacosadiynoate | Monolayers | Langmuir-Blodgett (LB) technique | Formation of crystalline or amorphous monolayers depends on temperature. oup.com |
| Various Diacetylenic Acids | Vesicles | Self-assembly in aqueous solution | Quasi-two-tail structure promotes vesicle formation. mdpi.com |
| 10,12-Pentacosadiynoic acid (PCDA) | Langmuir Films | Grazing Incidence X-ray Diffraction | Structural transitions from monomer to blue and red polymer phases were characterized. researchgate.net |
The formation and stability of this compound assemblies are governed by a combination of non-covalent interactions. dovepress.comsydney.edu.authno.org The primary driving forces include:
Van der Waals Forces: These are the predominant interactions responsible for the organization of diacetylenic acid derivatives. researchgate.netresearchgate.net The long alkyl chains of the molecules interact via van der Waals forces, promoting close packing and ordering, particularly in two-dimensional assemblies on substrates. researchgate.netnih.gov The strength of these interactions increases with the length of the alkyl tail, enhancing the stability of the assembled structure. nih.govescholarship.org
The interplay between the hydrophobic interactions of the long alkyl tails and the specific hydrogen bonding of the polar headgroups dictates the final morphology and properties of the resulting nanostructure. nih.gov
Controlled Fabrication of Ordered Nanostructures
The ability to direct the self-assembly of this compound on solid surfaces allows for the bottom-up fabrication of precisely ordered nanostructures with potential applications in nanotechnology.
When deposited on atomically flat, crystalline surfaces like highly oriented pyrolytic graphite (B72142) (HOPG), this compound molecules spontaneously organize into well-ordered two-dimensional structures. researchgate.net Scanning tunneling microscopy (STM) studies reveal that the van der Waals interactions between the alkyl chains and the substrate are a key driving force for this assembly. researchgate.netresearchgate.net Diacetylenic acids with the diacetylene group located in the middle of the alkyl chain, such as 10,12-heptacosadiynoic acid, tend to form parallel structures. researchgate.net The principles of self-assembly on HOPG are also applicable to graphene, where similar diacetylenic acids like 10,12-pentacosadiynoic acid (PCDA) have been shown to form well-defined one-dimensional nanostructures. researchgate.net This ordering on graphene is driven by the interactions between the long alkyl chains. researchgate.net
A characteristic assembly pattern for this compound on HOPG is the formation of lamella-like structures. researchgate.net In this arrangement, the molecules adopt a "tail-to-tail" assembly mode. researchgate.net This means that the nonpolar alkyl tails of two opposing molecules align next to each other, while the polar carboxylic acid headgroups are positioned at the outer edges of the lamella. This configuration maximizes the favorable van der Waals interactions between the long hydrocarbon chains. researchgate.net This tail-to-tail packing results in the formation of distinct, parallel double lamellas on the substrate surface. researchgate.net
Table 2: Self-Assembly of Diacetylenic Acids on HOPG
| Compound | Diacetylene Position | Assembly Mode on HOPG | Resulting Structure |
|---|---|---|---|
| 10,12-Heptacosadiynoic acid | Middle of chain | Tail-to-tail | Paralleled, lamella-like structures. researchgate.net |
| 10,12-Pentacosadiynoic acid | Middle of chain | Tail-to-tail | Paralleled, lamella-like structures. researchgate.net |
| 10,12-Tricosadiynoic acid | Middle of chain | Tail-to-tail | Paralleled, lamella-like structures. researchgate.net |
| 2,4-Heptadecadiynoic acid | Near headgroup | Interdigitated | Lamella-like structure with interdigitated chains. researchgate.net |
Modulation of Self-Assembly through Headgroup Functionalization
Modifying the carboxylic acid headgroup is a powerful strategy to tune the self-assembly behavior and introduce new functionalities to the resulting nanostructures. By changing the headgroup, it is possible to alter the intermolecular interactions, such as hydrogen bonding, which in turn influences the packing, stability, and responsiveness of the assembly. mdpi.com
For example, coupling peptides to the carboxylic acid headgroup of diacetylenic acids, including 10,12-heptacosadiynoic acid, has been used to create sensor systems. scispace.com In a study using the peptide Trp-His-Trp, the length of the diacetylene alkane chain, including the C27 variant, was shown to directly impact the sensitivity of the resulting sensor assembly. scispace.com In other diacetylenic acid systems, functionalizing the headgroup with ethanolamine (B43304) was found to increase hydrogen bonding, leading to the formation of smaller, more stable vesicles. mdpi.com Conversely, introducing a boronic-acid headgroup led to unstable vesicles due to strong polar interactions that disrupted the typical assembly process. mdpi.com These examples demonstrate that rational headgroup design can precisely control the supramolecular architecture and properties of diacetylenic acid assemblies.
Pathway Complexity in Self-Assembly Processes
The formation of ordered nanostructures from this compound is not a simple, predetermined process but rather a complex event governed by a delicate balance of competing intermolecular forces, molecular geometry, and interactions with the surrounding environment. researchgate.netnih.gov This phenomenon, known as pathway complexity, dictates that a single type of molecule can potentially arrange into multiple different structures, or polymorphs, depending on the assembly conditions. nih.govucm.es The final, observed nanostructure is the result of a journey through a complex energy landscape, where the system may settle into either a rapidly formed, kinetically favored state or a more stable, thermodynamically favored state. wikipedia.orglibretexts.org
The self-assembly of synthetic supramolecular polymers can be modulated, but a quantitative understanding of the intricate processes involved remains a significant area of research. nih.gov For diacetylenic acids, the process is primarily driven by a competition between hydrogen bonding at the carboxylic acid headgroups and van der Waals interactions among the long alkyl chains. researchgate.netnih.gov The specific architecture of the molecule, particularly the location of the rigid diacetylene rod, plays a crucial role in determining which interaction dominates and, consequently, which assembly pathway is followed. researchgate.netrsc.org
Research comparing various diacetylenic acid derivatives on highly oriented pyrolytic graphite (HOPG) surfaces has provided significant insight into this structural influence. Molecules like this compound, where the diacetylene group is located in the middle of the alkyl chain, exhibit distinct assembly behavior compared to those where the functional group is near the carboxyl head. researchgate.netrsc.org This structural difference leads to different dominant assembly pathways.
Table 1: Influence of Diacetylene Group Position on Self-Assembly Mode on HOPG
Furthermore, the environment in which self-assembly occurs introduces another layer of complexity. Factors such as the solvent, temperature, and the nature of the substrate can steer the process down one pathway over another. nih.govwikipedia.orglibretexts.orgFor instance, the substrate can influence the formation of polymorphs by providing a template that favors a specific molecular arrangement. nih.govnih.govThe formation of well-defined, one-dimensional nanostructures of similar diacetylenic acids on graphene, for example, highlights the templating effect of the substrate in guiding assembly. researchgate.netThe presence of domain boundaries in these structures is physical evidence of the complex nucleation and growth processes at play. researchgate.net This pathway complexity, whether driven by molecular structure or external conditions, is critical because the resulting supramolecular arrangement is the template for any subsequent topochemical polymerization. researchgate.netunm.eduA well-ordered assembly is essential for the diacetylene units to be correctly aligned for a successful solid-state polymerization reaction upon UV irradiation. unm.eduTherefore, understanding and controlling the complex pathways of self-assembly is fundamental to fabricating functional polydiacetylene nanostructures with desired properties.
Table 2: Factors Influencing Self-Assembly Pathway Complexity
Spectroscopic Characterization and Structural Elucidation in Research
Advanced Spectroscopic Techniques for Structural Confirmation
Structural elucidation of the 12,14-Heptacosadiynoic acid monomer is achieved through a combination of spectroscopic methods that probe its constituent atoms and bonds.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural confirmation of this compound, providing detailed information about the carbon skeleton and the chemical environment of the hydrogen atoms. While specific spectra for this exact compound are not widely published, data from closely related long-chain diynoic acids, such as 10,12-tricosadiynoic acid, offer a reliable framework for interpreting its NMR data. scielo.br
¹H NMR spectra are used to identify the protons in different parts of the molecule. Key signals include a triplet corresponding to the terminal methyl (ω-CH₃) group, a complex multiplet for the numerous methylene (B1212753) (-(CH₂)ₙ-) groups in the alkyl chains, and distinct triplets for the methylene groups adjacent to the carboxylic acid and the diyne moiety. scielo.br
¹³C NMR provides a map of the carbon atoms. The spectrum will show a characteristic signal for the carboxylic acid carbon (COOH), multiple signals for the alkyl chain carbons, and the downfield signals of the sp-hybridized carbons of the C≡C-C≡C group. scielo.br These diyne carbon signals are critical for confirming the position of the triple bonds within the long aliphatic chain.
| Assignment | ¹H NMR Typical Chemical Shift (δ, ppm) | ¹³C NMR Typical Chemical Shift (δ, ppm) |
|---|---|---|
| ω-CH₃ | ~0.88 (t) | ~14.0 |
| -(CH₂)ₙ- | ~1.20-1.65 (m) | ~22.0-32.0 |
| -CH₂-C≡ | ~2.24 (t) | ~19.1 |
| -CH₂-COOH | ~2.34 (t) | ~34.0 |
| -C≡C-C≡C- | No Signal | ~65.0, ~77.0 |
| -COOH | ~10-12 (s, broad) | ~179.0 |
Data are based on typical values for long-chain fatty acids and published data for related diynoic acids. scielo.brrsc.org Multiplicity: s = singlet, t = triplet, m = multiplet.
Infrared (IR) spectroscopy is essential for identifying the key functional groups present in this compound. The IR spectrum provides direct evidence for the carboxylic acid and the alkyne moieties.
The most prominent bands include a broad absorption in the 2500-3300 cm⁻¹ region, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. A sharp, intense peak around 1700 cm⁻¹ corresponds to the C=O (carbonyl) stretch of the acid group. scielo.br The long alkyl chain is identified by strong C-H stretching vibrations just below 3000 cm⁻¹. researchgate.net The presence of the carbon-carbon triple bonds of the diyne group is typically confirmed by weak but sharp absorption bands in the 2100-2300 cm⁻¹ region, although these can sometimes be difficult to observe due to the molecule's symmetry. scielo.br
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Functional Group |
|---|---|---|
| O-H Stretch | 2500-3300 (broad) | Carboxylic Acid |
| C-H Stretch | 2850-2960 | Alkyl Chain |
| C≡C Stretch | 2100-2300 (weak) | Alkyne (Diyne) |
| C=O Stretch | ~1700 | Carboxylic Acid |
| C-H Bend | 1460-1470 | Alkyl Chain |
Data are based on standard IR correlation tables and published spectra for related fatty acids. scielo.brresearchgate.net
Raman spectroscopy serves as a powerful complementary technique to IR, particularly for characterizing the carbon backbone and the diyne functionality. scielo.br While the C≡C stretch may be weak in the IR spectrum, it often produces a strong and distinct signal in the Raman spectrum, making it an excellent tool for "fingerprinting" the monomer. researchgate.net
Key Raman bands for long-chain fatty acids include C-C stretching modes (~1050-1150 cm⁻¹), CH₂ twisting modes (~1300 cm⁻¹), and CH₂ deformation modes (~1440 cm⁻¹). researchgate.netmdpi.com The C≡C stretching vibration of the diyne unit is a critical marker. Upon polymerization, the Raman spectrum changes dramatically: the diyne C≡C signal diminishes and is replaced by very strong peaks corresponding to the C=C (~1500 cm⁻¹) and C≡C (~2100 cm⁻¹) stretching modes of the newly formed polydiacetylene backbone. scielo.br
| Vibrational Mode | Typical Raman Shift (cm⁻¹) | Assignment |
|---|---|---|
| CH₂ Twist | ~1300 | Alkyl Chain |
| CH₂ Deformation | ~1440 | Alkyl Chain |
| C=C Stretch (Polymer) | ~1500 | Polydiacetylene Backbone |
| C≡C Stretch (Polymer) | ~2100 | Polydiacetylene Backbone |
| C≡C Stretch (Monomer) | ~2260 | Diyne Monomer |
| C-H Stretch | ~2900 | Alkyl Chain |
Data are based on published Raman spectra for diacetylenes and their polymers. scielo.brresearchgate.net
Characterization of Polymerization Progression and Product Phases
When self-assembled monolayers or crystals of this compound are exposed to UV or γ-radiation, they undergo topochemical polymerization. nih.gov This process creates polydiacetylene, a conjugated polymer with unique optical properties that can be monitored in real-time using spectroscopic methods.
UV-Visible (UV-Vis) spectroscopy is the primary tool for observing the polymerization of diacetylenes and the subsequent chromatic transitions of the resulting polymer. The monomer is colorless and does not absorb in the visible region. Upon polymerization, a deep blue-colored polymer phase is formed. nih.gov This "blue phase" exhibits a strong, characteristic absorption peak (λ_max) with a maximum centered at approximately 640 nm, which is due to the π-π* electronic transition in the highly ordered, conjugated polymer backbone. nih.gov
This blue phase is often metastable and can transform into a "red phase" when subjected to external stimuli such as heat or changes in pH. nih.govresearchgate.net This transition is clearly monitored by UV-Vis spectroscopy, where the absorption peak at ~640 nm decreases in intensity, while a new peak emerges at a shorter wavelength, typically around 540 nm, corresponding to the red phase. nih.govresearchgate.net This color change is attributed to a conformational change that disrupts the planarity and effective conjugation length of the polymer backbone.
Fluorescence spectroscopy provides further insight into the different phases of the polydiacetylene product. The initial blue phase of the polymer is generally considered to be non-fluorescent or very weakly fluorescent. mdpi.com
However, the transition to the red phase is accompanied by the "turn-on" of strong fluorescence emission. nih.govmdpi.com When the red phase is excited with light (e.g., at 490 nm), it emits light at longer wavelengths, with characteristic emission peaks often observed around 560 nm and 610 nm. nih.govmdpi.com This phenomenon makes fluorescence spectroscopy a highly sensitive method for detecting the presence of the red phase and for studying the factors that induce the blue-to-red transition. The change from a non-emissive to a highly emissive state is a key feature exploited in sensing applications based on polydiacetylenes. researchgate.net
Microscopic Analysis of Self-Assembled and Polymerized Structures
The investigation of self-assembled and polymerized structures of this compound at the nanoscale relies heavily on advanced microscopic techniques. These methods provide direct visualization of the molecular arrangement, surface topography, and the changes that occur upon polymerization. Atomic Force Microscopy (AFM) and Scanning Tunneling Microscopy (STM) are two of the most powerful tools in this regard, offering complementary information about the morphology and electronic properties of the material's surface.
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides a three-dimensional profile of a surface. pitt.edu It is particularly well-suited for characterizing the surface topography of both self-assembled monolayers and polymerized films of this compound. The operational principle of AFM involves scanning a sharp tip, located at the end of a flexible cantilever, across the sample surface. The deflections of the cantilever due to the forces between the tip and the surface are monitored by a laser and photodiode system, which are then used to generate a topographical map.
Upon photopolymerization, which is typically induced by UV irradiation, the diacetylene units in the self-assembled structure of this compound are expected to form conjugated polydiacetylene (PDA) chains. AFM can be used to observe the resulting morphological changes. Researchers have used AFM to study the polymerization of similar diacetylenic acids, noting changes in the film's structure and stability. researchgate.net The technique can provide quantitative data on the height, width, and periodicity of the resulting polymer nanostructures.
Below is a table summarizing the typical information obtained from AFM analysis of diacetylenic acid films:
| Parameter | Description | Typical Findings for Diacetylenic Acid Films |
| Surface Roughness | The measure of the fine-scale variations in the height of a surface. pitt.edu | Provides insight into the uniformity and packing of the monolayer. |
| Domain Structure | The presence of distinct, ordered regions within the film. diva-portal.org | Reveals the formation of crystalline or liquid-crystalline domains. |
| Film Thickness | The height of the monolayer or multilayer film on the substrate. scirp.org | Confirms monolayer or multilayer deposition and molecular orientation. |
| Polymer Morphology | The shape and dimensions of the polymer structures after polymerization. researchgate.net | Visualization of the formation of PDA nanowires or other ordered structures. |
Scanning Tunneling Microscopy (STM) is another powerful surface analysis technique that can achieve atomic or molecular resolution. researchgate.net Unlike AFM, which measures forces, STM relies on the quantum mechanical phenomenon of tunneling. A sharp, electrically conductive tip is brought very close to a conductive or semiconducting surface, and a bias voltage is applied between them. The resulting tunneling current is extremely sensitive to the tip-sample distance, allowing for the creation of a detailed topographical image of the surface's electronic density of states.
STM has been extensively used to study the self-assembly of diacetylenic acid derivatives on conductive substrates like Highly Oriented Pyrolytic Graphite (B72142) (HOPG) and graphene. researchgate.netresearchgate.net For molecules like this compound, the van der Waals interactions between the long alkyl chains and the substrate, as well as hydrogen bonding between the carboxylic acid headgroups, drive the formation of highly ordered two-dimensional structures. researchgate.net
Research on diacetylenic acids with similar chain lengths, such as 10,12-pentacosadiynoic acid (PCDA), has shown that these molecules tend to form parallel, tail-to-tail assemblies on HOPG. researchgate.net STM images can resolve individual molecules within these assemblies, providing precise measurements of the lattice parameters and molecular orientation relative to the substrate. researchgate.net
Furthermore, STM is an invaluable tool for observing the topochemical polymerization of diacetylenic acid monolayers in situ. Upon exposure to UV light, the diacetylene moieties polymerize to form polydiacetylene chains. In STM images, these newly formed polymer backbones typically appear as significantly brighter lines due to their different electronic properties compared to the monomeric regions. researchgate.net This allows for a direct visualization of the polymerization process and the degree of conversion.
The following table outlines the key information derived from STM studies of diacetylenic acid monolayers:
| Parameter | Description | Typical Findings for Diacetylenic Acid Monolayers |
| Molecular Arrangement | The packing and orientation of individual molecules in the self-assembled monolayer. researchgate.net | Observation of lamellar or parallel packing arrangements. |
| Lattice Parameters | The dimensions of the unit cell of the two-dimensional molecular crystal. researchgate.net | Precise measurement of intermolecular distances and packing density. |
| Polymerization Visualization | Direct observation of the formation of polymer chains within the monolayer. researchgate.netresearchgate.net | Polymerized chains appear as bright, linear features in STM images. |
| Surface Defects | Identification of vacancies, domain boundaries, and other imperfections in the monolayer. researchgate.net | Insight into the quality and ordering of the self-assembled structure. |
Applications in Advanced Materials Research
Polydiacetylene-Based Sensing Platforms
The transformation of 12,14-heptacosadiynoic acid into polydiacetylene forms the basis for sophisticated sensing platforms. These platforms leverage the polymer's ability to undergo a distinct color change from blue to red, accompanied by a shift from a non-fluorescent to a fluorescent state, in response to external stimuli. mdpi.comresearchgate.net This dual-mode response enhances the sensitivity and reliability of detection methods for a variety of analytes and environmental changes. researchgate.net
Colorimetric and Fluorogenic Detection Principles
The sensing mechanism of polydiacetylenes derived from this compound is rooted in the perturbation of its conjugated ene-yne backbone. mdpi.com In its initial, unperturbed state, the polymer exhibits a characteristic blue color. nih.gov External triggers, such as changes in temperature, pH, mechanical stress, or the binding of specific molecules, can disrupt the planar conformation of the polymer backbone. nih.govnih.gov This disruption alters the electronic structure, causing a visible color transition to red and inducing fluorescence. mdpi.comnih.gov
This chromic and fluorogenic response is highly sensitive to the local environment. For instance, the binding of an analyte to a functionalized PDA surface can be sufficient to trigger the blue-to-red transition, enabling visual detection. mdpi.com The intensity of the color change or fluorescence can often be correlated with the concentration of the analyte, allowing for quantitative analysis. The transition from a non-fluorescent blue state to a highly fluorescent red state provides a secondary, often more sensitive, detection method. mdpi.com
Integration into Thin Films and Vesicles for Biosensing
To create practical biosensors, this compound is commonly assembled into organized structures like thin films and vesicles before polymerization. mdpi.comresearchgate.net Langmuir-Blodgett techniques can be employed to create highly ordered monolayers of the diacetylene monomer on a substrate, which are then polymerized to form stable, thin-film sensors. researchgate.netnih.gov These films can be functionalized with biological recognition elements, such as peptides or antibodies, to confer specificity for a target analyte. scispace.com
Vesicles, or liposomes, are another common architecture for PDA-based biosensors. mdpi.com These spherical structures are formed by the self-assembly of diacetylene monomers in aqueous solutions. mdpi.com The resulting PDA vesicles can encapsulate various substances or have their surfaces modified for targeted biosensing applications. The stability and sensitivity of these vesicles can be tuned by adjusting factors like the length of the diacetylene's acyl tail. mdpi.comresearchgate.net Studies have shown that longer acyl tails, such as that in this compound, generally lead to the formation of smaller and more stable vesicles. mdpi.comresearchgate.net
These thin films and vesicles have been successfully utilized in a range of biosensing applications, from detecting viruses to monitoring enzymatic activity. mdpi.com The ability to engineer the surface of these PDA structures allows for the creation of highly specific and sensitive detection platforms.
Engineering of Organic Electronic Materials
The unique electronic properties of polydiacetylenes, including those derived from this compound, make them attractive candidates for use in organic electronic devices. Their conjugated backbone provides a pathway for charge transport, a fundamental requirement for semiconductor materials.
Development of Organic Field-Effect Transistors (OFETs)
Organic field-effect transistors (OFETs) are a key component in the development of "plastic electronics," which promise low-cost, flexible, and large-area electronic devices. wikipedia.orgunica.it An OFET operates on the principle of modulating the flow of charge carriers through an organic semiconductor channel using an electric field. unica.it Polydiacetylenes can function as the active semiconductor layer in such devices. frontiersin.org
The performance of an OFET is critically dependent on the mobility of charge carriers within the semiconductor. The highly ordered, crystalline structure that can be achieved with polymerized this compound is advantageous for efficient charge transport. The ability to form well-defined, self-assembled monolayers provides a promising route for fabricating the thin, uniform semiconductor films required for high-performance OFETs. researchgate.net Research in this area is focused on optimizing the device architecture and material properties to enhance performance metrics such as field-effect mobility and the ON/OFF current ratio. wikipedia.org
Strategies for Interchain Distance and Packing Density Control
The electronic properties of polydiacetylene films are strongly influenced by the arrangement of the polymer chains, specifically the interchain distance and packing density. researchgate.net Controlling these parameters is crucial for optimizing charge transport and, consequently, the performance of electronic devices.
Self-assembly techniques offer a powerful method for controlling the molecular organization of this compound monomers prior to polymerization. researchgate.net On surfaces like highly oriented pyrolytic graphite (B72142) (HOPG), these molecules can form well-ordered, two-dimensional structures. researchgate.net The packing arrangement is dictated by a balance of intermolecular forces, including van der Waals interactions between the long alkyl chains and hydrogen bonding between the carboxylic acid headgroups. researchgate.net
Studies using scanning tunneling microscopy have revealed that diacetylenic acids with the diacetylene group located in the middle of the alkyl chain, such as this compound, tend to form parallel structures with a tail-to-tail assembly of the alkyl chains. researchgate.net By carefully selecting the substrate and deposition conditions, it is possible to influence the resulting crystal structure and thereby control the interchain spacing. This level of control is essential for engineering the electronic properties of the resulting polydiacetylene films for specific applications in organic electronics.
Advanced Functional Materials and Nanodevices
The unique combination of properties exhibited by this compound and its polymer—including self-assembly, stimuli-responsiveness, and electronic conductivity—opens up possibilities for the creation of advanced functional materials and nanodevices. The ability to form ordered structures at the nanoscale is particularly valuable for bottom-up fabrication approaches.
The friction properties of Langmuir-Blodgett films of this compound have been studied, revealing anisotropic behavior related to the orientation of the polymer backbone. science.govscience.govscience.govscience.gov This suggests potential applications in molecular-scale lubricants or as components in nanoelectromechanical systems (NEMS). Furthermore, the integration of these materials into composite structures, such as with nanoparticles or other polymers, could lead to multifunctional materials with synergistic properties. For example, combining the sensing capabilities of polydiacetylene with the magnetic properties of iron oxide nanoparticles has been explored for theranostic applications. escholarship.org
As research continues to unravel the fundamental structure-property relationships of this compound and its derivatives, new opportunities for designing and fabricating novel functional materials and nanodevices are expected to emerge.
Photo-Modifiable Interfacial Nanostructures
The self-assembly of diacetylenic acids like this compound on surfaces allows for the bottom-up fabrication of precisely controlled, photo-modifiable nanostructures. When deposited on a surface such as highly oriented pyrolytic graphite (HOPG), these molecules organize into well-defined two-dimensional crystalline structures. researchgate.netresearchgate.net The primary driving force for this self-assembly is the van der Waals interactions between the long alkyl chains. researchgate.net
Studies on closely related diacetylenic acids, such as 10,12-heptacosadiynoic acid, have shown that the position of the diacetylene group within the alkyl chain dictates the final assembly structure. researchgate.net For molecules like this compound, where the diacetylene moiety is located in the middle of the hydrocarbon chain, the molecules tend to arrange into parallel structures. In this arrangement, the alkyl chains adopt a tail-to-tail assembly mode. researchgate.net
Upon exposure to UV irradiation, these self-assembled monolayers undergo photopolymerization. researchgate.net This process connects the individual diacetylene units, creating extended, one-dimensional conjugated polymer chains. The resulting polydiacetylene nanostructures exhibit unique electronic and optical properties, and their formation on a surface provides a method for creating photo-patterned, functional interfaces for molecular nano-devices. researchgate.net
| Diacetylene Position | Example Compound | Observed Assembly Structure | Primary Driving Force |
|---|---|---|---|
| Middle of chain | 10,12-Heptacosadiynoic acid | Paralleled structures (tail-to-tail) | van der Waals interactions |
| Near carboxyl group | 2,4-Heptadecadiynoic acid | Lamella-like structures (interdigitated) | van der Waals interactions & H-bonds |
Integration with Inorganic Nanoparticles (e.g., Iron Oxide)
The ability of this compound to form stable, functional polymer coatings makes it a candidate for the surface modification of inorganic nanoparticles. This integration creates hybrid materials that combine the properties of the inorganic core (e.g., magnetism, optical properties) with the responsive nature of the polydiacetylene shell. A key application of this technology is in the development of biocompatible, multifunctional nanoparticles for biomedical imaging and therapy. escholarship.org
Magnetic iron oxide nanoparticles (MNPs) are of particular interest due to their superparamagnetic properties, which make them excellent contrast agents for Magnetic Resonance Imaging (MRI). escholarship.org By coating these iron oxide cores with a layer of polydiacetylene derived from monomers like this compound, a smart, responsive shell can be created. This polymer shell can be designed to change color or fluorescence in response to specific biological triggers or external stimuli, adding sensing capabilities to the magnetic nanoparticles. escholarship.org Furthermore, the polymer coating can be functionalized with targeting molecules, such as antibodies, to direct the nanoparticles to specific cells or tissues, like tumors. escholarship.org
Use as Molecular Tags in Combinatorial Chemistry
The synthesis of large combinatorial chemical libraries is a cornerstone of modern drug discovery. A significant challenge in this field is the identification of the chemical structure of "hit" compounds from a vast library. One innovative solution is to use molecular tags to encode the synthesis history of each compound. google.com
The distinct and sharp absorption bands of the acetylene (B1199291) groups in this compound make it and similar molecules suitable for use as molecular tags that can be detected by infrared or Raman spectroscopy. google.com In this method, a solid support (like a resin bead) is tagged with a specific diacetylenic acid or a combination of them during each step of a "mix and split" synthesis. google.com The presence or absence of the characteristic acetylene peak in the Raman spectrum of a bead provides a code that identifies the chemical steps used to generate the structure on that specific bead. google.com This allows for rapid decoding and structural identification of active compounds without releasing them from the solid support. google.com
| Functional Group | Typical Absorption Range (cm⁻¹) | Spectroscopic Method | Advantage |
|---|---|---|---|
| Nitrile (-C≡N) | ~2200-2260 | Infrared (IR) | Sharp, identifiable peak |
| Acetylene (-C≡C-) | ~2100-2260 | Raman | Strong Raman scattering |
| Deuterated Organics (C-D) | ~2000-2300 | Infrared (IR) / Raman | Shifts peak away from C-H region |
Thin-Film Sensors for Mechanical Stress and Cell Migration
Thin films composed of polydiacetylenes derived from monomers such as 10,12-heptacosadiynoic acid (HCDA) serve as highly sensitive and visually responsive sensors. researchgate.netnih.gov These films are well-known for their characteristic blue-to-red color transition, which is accompanied by a switch from a non-fluorescent to a fluorescent state. nih.govresearchgate.net This transition can be triggered by various external stimuli, including mechanical stress. researchgate.netethz.ch
This mechanochromic property is harnessed to create inexpensive thin-film sensors capable of detecting and quantifying both normal and shear stresses. researchgate.net The stress required to induce the fluorescent transition is tunable and depends on factors like the length of the diacetylene's alkyl tail and the conditions under which the film is formed. researchgate.netresearchgate.net
A significant application of these sensors is in the field of cell biology, particularly for tracking cell migration and measuring cellular traction forces. researchgate.netresearchgate.net When cells are cultured on a PDA thin film, the mechanical forces exerted by the cells as they move and adhere to the surface are sufficient to trigger the blue-to-red, fluorescent transition. researchgate.net This creates a permanent, fluorescent footprint that maps the area explored by the cells, allowing for the visualization of migration pathways and the quantification of the forces involved in locomotion. researchgate.net
| Compound Name | Abbreviation | Application in Sensing |
|---|---|---|
| 10,12-Tricosadiynoic acid | TCDA | Mechanical Stress, Biosensing |
| 10,12-Pentacosadiynoic acid | PCDA | Mechanical Stress, Biosensing |
| 10,12-Heptacosadiynoic acid | HCDA | Mechanical Stress, Cell Migration |
| 10,12-Nonacosadiynoic acid | NCDA | Mechanical Stress, Biosensing |
Note: Data is often reported for the 10,12-isomer, which is structurally very similar to the 12,14-isomer and exhibits analogous properties. nih.govresearchgate.netethz.ch
Biological Relevance and Mechanistic Investigations in Vitro/molecular Level
Molecular Analogs of Natural Lipids and Phospholipids (B1166683)
12,14-Heptacosadiynoic acid is a synthetic, long-chain fatty acid that serves as a valuable molecular analog for natural lipids and phospholipids in biophysical and materials science research. Its structure, featuring a 27-carbon backbone, mimics the long alkyl chains of lipids found in biological membranes. The defining characteristic of this molecule is the presence of a diacetylene group (a pair of conjugated triple bonds) at the 12th and 14th carbon positions.
This diacetylene moiety imparts a crucial property: the ability to undergo polymerization upon exposure to ultraviolet (UV) radiation. nih.govchempedia.info When molecules of this compound, or phospholipids containing this fatty acid, are organized into ordered structures like lipid bilayers (in liposomes or vesicles) or monolayers (at an air-water interface), the diacetylene groups align. researchgate.netnih.gov UV irradiation then triggers a cross-linking reaction, creating a stable, conjugated polymer network within the lipid assembly. nih.gov
This polymerization is significant for several reasons:
Stabilization: It greatly enhances the mechanical and thermal stability of artificial lipid structures, making them more robust than their natural, non-polymerized counterparts. avantiresearch.com
Model Membranes: These stabilized structures, such as polymerized liposomes and Langmuir-Blodgett films, serve as durable models for studying the properties and functions of biological membranes. chempedia.infoens.fr
Controlled Permeability: The photopolymerization process can be used to control the permeability of artificial lipid bilayers, a feature that is explored for applications in controlled drug delivery. avantiresearch.com
Diacetylenic lipids, including those derived from heptacosadiynoic acids, are therefore not typically studied for their direct biological activity but rather as tools to build and investigate mimics of cellular membranes. researchgate.net
Identification in Metabolomic Profiling and Biochemical Contexts
Metabolomic profiling involves the comprehensive analysis of low-molecular-weight metabolites within a biological sample to understand physiological or pathological states. nih.gov Despite the advancement of these analytical techniques, there is no significant evidence in the scientific literature to suggest that this compound is a naturally occurring compound identified in biological samples.
Potential Link to Microbial Metabolites
While microorganisms are a rich source of diverse and structurally complex fatty acids, there is no current research indicating that this compound is a metabolite produced by any known bacteria, fungi, or other microbes. Studies on microbial fatty acid production have identified various odd-chain, branched-chain, and unsaturated fatty acids, but not long-chain diacetylenic structures like this compound. nih.govmdpi.comresearchgate.net Its origin remains firmly in chemical synthesis for laboratory use.
In Vitro Studies of Molecular Interactions with Biological Components
In vitro studies involving this compound focus primarily on its physicochemical properties and its interactions within synthetic lipid assemblies that mimic biological membranes.
The primary molecular interaction studied is its ability to self-assemble into ordered structures when in an aqueous environment, a fundamental property it shares with natural phospholipids. This includes:
Monolayer Formation: Like other amphiphilic molecules, diacetylenic fatty acids can form stable monolayers at an air-water interface, known as Langmuir films. Studies on similar molecules like 10,12-pentacosadiynoic acid have characterized these films, showing how they organize into condensed phases under pressure, a prerequisite for effective polymerization. nih.govens.frresearchgate.net
Liposome (B1194612) and Vesicle Incorporation: This fatty acid can be incorporated into the lipid bilayers of liposomes and vesicles. researchgate.net This allows for the creation of model membranes where the stability and properties can be precisely controlled through subsequent polymerization. avantiresearch.com
While direct studies on the interaction of this compound with specific proteins are not widely reported, its incorporation into model membranes is a key tool for studying membrane-protein interactions. The polymerization of these lipids can be used to trap membrane proteins or to study the effects of membrane rigidity on protein function. The interaction is thus less about the fatty acid as a signaling molecule and more about its role as a structural component of a model biological surface. Other types of fatty acids are known to interact with proteins, including thioredoxins, but these interactions are often dependent on specific chemical features, such as α,β-unsaturated carbonyl groups, which this compound lacks. mdpi.comnih.gov
The table below summarizes findings from studies on diacetylenic fatty acids, which are analogous to this compound.
| Study Focus | System | Key Findings |
| Membrane Mimicry | Langmuir-Blodgett Films of 10,12-pentacosadiynoic acid | Forms stable monolayers at the air/water interface; can be transferred to solid substrates for device fabrication. nih.gov |
| Polymerization | Liposomes containing diacetylenic phospholipids | UV irradiation induces polymerization, leading to colorimetric changes (e.g., blue to red) and significantly increased stability of the liposome structure. researchgate.net |
| Biosynthetic Incorporation | Acholeplasma laidlawii A cells | The organism can incorporate synthetic diacetylenic fatty acids into its membrane lipids, which can then be polymerized in situ with UV light. nih.gov |
Computational Chemistry and Theoretical Studies
Simulation of Molecular Structures and Conformations
Computational simulations are crucial for understanding the three-dimensional arrangement of 12,14-Heptacosadiynoic acid molecules and how they pack in various environments. The long hydrocarbon tail and the rigid diacetylene rod influence its conformational flexibility.
Molecular dynamics and quantum mechanical simulations have been employed to explore the stable conformations of diacetylene-containing molecules. For similar long-chain fatty acids, simulations have shown that the alkyl chains tend to adopt an all-trans conformation to maximize van der Waals interactions, leading to ordered assemblies. The presence of the diacetylene unit introduces a linear, rigid segment into the molecule.
Theoretical studies on related diacetylene compounds, such as 10,12-pentacosadiynoic acid (PCDA), have provided insights that are applicable to this compound due to their structural similarities. For instance, simulations of PCDA on graphene surfaces have shown that the molecules self-assemble into well-ordered one-dimensional nanostructures. researchgate.net This ordering is driven by the interplay between the van der Waals forces of the alkyl chains and the interaction with the substrate. researchgate.net The friction force on Langmuir-Blodgett films of 10,12-heptacosadiynoic acid has been observed to be minimized when the scanning direction is parallel to the backbone chain direction. science.gov
The predicted collision cross-section (CCS) values, which are related to the shape and size of the molecule in the gas phase, have been calculated for various adducts of this compound. These theoretical values are essential for interpreting experimental data from ion mobility-mass spectrometry.
Table 1: Predicted Collision Cross Section (CCS) Data for this compound Adducts uni.lu
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 403.35708 | 190.8 |
| [M+Na]⁺ | 425.33902 | 195.6 |
| [M-H]⁻ | 401.34252 | 189.0 |
| [M+NH₄]⁺ | 420.38362 | 198.1 |
| [M+K]⁺ | 441.31296 | 189.3 |
| [M+H-H₂O]⁺ | 385.34706 | 176.1 |
| [M+HCOO]⁻ | 447.34800 | 196.0 |
| [M+CH₃COO]⁻ | 461.36365 | 236.6 |
| Data calculated using CCSbase. uni.lu |
Quantum Chemical Analysis of Photopolymerization Processes
The photopolymerization of diacetylenes is a topochemical reaction, meaning it occurs in the solid state with minimal atomic or molecular movement. Quantum chemical analysis is instrumental in elucidating the mechanism of this process. The polymerization is initiated by UV light, which excites the diacetylene monomers and leads to a 1,4-addition reaction, forming a conjugated polymer backbone of alternating double and triple bonds. mdpi.com
Semi-empirical quantum chemistry calculations have been used to compare the molecular structure of diacetylene monomers before and after photopolymerization. researchgate.net These studies help to understand the electronic and geometric changes that occur during the reaction. The resulting polydiacetylene (PDA) is initially in a "blue phase," which is characterized by a specific electronic absorption spectrum. mdpi.comescholarship.org Further stimuli, such as heat or mechanical stress, can convert it to a "red phase," which has different spectral properties. mdpi.comescholarship.org
Theoretical models help to explain why this polymerization requires a specific alignment of the monomer units. The distance and orientation between the diacetylene rods of adjacent molecules are critical for the reaction to proceed efficiently.
Theoretical Modeling of Supramolecular Interactions
The self-assembly of this compound into ordered structures like vesicles, micelles, and Langmuir films is governed by non-covalent supramolecular interactions. mdpi.comresearchgate.net Theoretical modeling plays a key role in understanding these driving forces.
The primary interactions involved are:
Van der Waals forces: These are significant between the long alkyl chains, promoting parallel alignment and dense packing. researchgate.net Increasing the alkyl tail length increases these interactions. escholarship.org
Hydrogen bonding: The carboxylic acid headgroups can form hydrogen bonds with neighboring molecules, contributing to the stability of the assembled structures. researchgate.net
π-π stacking: The diacetylene rods can engage in π-π stacking interactions, further stabilizing the assembly.
Theoretical studies on similar diacetylenic acids have shown that the balance of these interactions determines the final morphology of the self-assembled structure. For example, diacetylenic acids with the diacetylene group in the middle of the alkyl chain, like this compound, tend to form parallel structures with a tail-to-tail arrangement of the alkyl chains. researchgate.net This is in contrast to derivatives where the diacetylene moiety is near the carboxyl group, which tend to form interdigitated lamellar structures. researchgate.net
Modeling also helps to understand how these supramolecular assemblies respond to external stimuli. For instance, the transition from the blue to the red phase in polydiacetylene can be triggered by mechanical stress, and theoretical models can correlate the applied force to the conformational changes in the polymer backbone that lead to the color change. escholarship.orgnih.gov
Future Directions and Emerging Research Avenues
Innovations in Synthetic Strategies for Tailored Structures
The synthesis of 12,14-heptacosadiynoic acid has traditionally relied on methods like the coupling of shorter alkyne-containing precursors. A common and effective method involves palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling. However, future research is increasingly focused on developing more sophisticated synthetic strategies that allow for the creation of precisely tailored molecular and supramolecular structures.
Innovations are geared towards functionalizing the carboxylic acid headgroup or modifying the alkyl chain to control the self-assembly and polymerization characteristics of the resulting materials. For instance, esterification with glycerol (B35011) derivatives can produce polymerizable liposomes, which exhibit phase-dependent color transitions upon UV exposure, making them suitable for applications like drug delivery. Another advanced strategy involves coupling the diacetylene monomer with peptide receptors to create highly specific sensing elements. scispace.com By altering the alkane side-chain length of the diacetylene unit, researchers can tune the sensitivity and chromic response of the resulting polymer system. scispace.com These modular synthesis strategies enable the construction of complex, functional materials with properties designed for specific targets. scispace.com
Future synthetic efforts will likely concentrate on:
Large-scale synthesis: Optimizing current synthetic routes to improve yield, purity, and cost-effectiveness for industrial applications.
Functional group incorporation: Developing methods to introduce a wider variety of functional groups to the diacetylene monomer, expanding the range of potential interactions and applications.
Architectural control: Gaining finer control over the architecture of polydiacetylene (PDA) backbones to influence their electronic and optical properties.
| Synthetic Strategy | Description | Key Outcome / Application | Reference |
| Palladium-Catalyzed Cross-Coupling | Coupling of shorter alkyne precursors with an aryl or vinyl halide. | Fundamental synthesis of the this compound backbone. | |
| Esterification with Glycerol Derivatives | Reaction of the carboxylic acid group with glycerol or its derivatives. | Formation of polymerizable liposomes for drug delivery systems. | |
| Peptide Conjugation | Covalent attachment of peptide sequences (e.g., Trp-His-Trp) to the diacetylene monomer. | Creation of highly specific biosensors, for example, for detecting explosives like TNT. | scispace.com |
| Chain Length Modification | Synthesis of analogues with varying alkyl chain lengths (e.g., TCDA, PCDA). | Tuning the sensitivity and chromic response of PDA-based sensors. | scispace.commdpi.com |
Advanced Characterization of Dynamic Processes
Understanding the dynamic processes of this compound, particularly its assembly into monolayers and subsequent topochemical polymerization, is crucial for optimizing its applications. Researchers are employing a suite of advanced characterization techniques to probe these dynamics at the molecular level.
Langmuir-Blodgett (LB) films are a primary platform for studying the behavior of this amphiphilic molecule. researchgate.net By analyzing pressure-area (π-A) isotherms, scientists can investigate monolayer behavior, including phase transitions and the formation of multilayers, which is critical for effective polymerization. researchgate.netresearchgate.net Techniques such as differential scanning calorimetry (DSC) and fluorescence anisotropy are used to measure phase transitions and membrane rigidity in liposomes or LB films.
Visual and nanoscale characterization methods provide direct insight into structural changes:
Brewster Angle Microscopy (BAM): Allows for real-time visualization of monolayer morphology and structural changes during compression and polymerization at the air-water interface. researchgate.net
Friction Force Microscopy (FFM): Has been used to investigate the effect of the polymer backbone chain direction on friction forces in both LB films and single crystals, revealing anisotropic properties. science.govscience.gov
Atomic Force Microscopy (AFM): Provides high-resolution imaging of the surface topography of polymerized films, confirming the formation of distinct structures. researchgate.net
These advanced techniques enable a comprehensive understanding of the relationship between molecular packing, polymerization kinetics, and the final properties of the polydiacetylene material. mdpi.comresearchgate.net
| Characterization Technique | Dynamic Process Probed | Key Findings | Reference(s) |
| Pressure-Area (π-A) Isotherms | Monolayer formation, phase transitions, molecular packing | Reveals variations in monolayer behavior and trilayer formation crucial for polymerization. | researchgate.netresearchgate.net |
| Brewster Angle Microscopy (BAM) | Real-time structural changes at the air-water interface | Visual confirmation of structural changes and polymerization under UV illumination. | researchgate.net |
| Friction Force Microscopy (FFM) | Anisotropy of mechanical properties | Friction force is minimized when scanning is parallel to the polymer backbone direction. | science.govscience.gov |
| Differential Scanning Calorimetry (DSC) | Phase transitions and membrane rigidity | The diyne groups in the acyl chain increase membrane rigidity. | |
| Fluorescence Anisotropy | Membrane fluidity and order | Measures changes in the motional freedom of probes within the lipid assembly. |
Expansion of Sensing and Electronic Applications
Polymers derived from this compound, known as polydiacetylenes (PDAs), are at the forefront of research into smart materials for sensing and electronics. cymitquimica.com Their most notable feature is a dramatic and visible color change from blue to red in response to external stimuli such as heat, mechanical stress, or chemical interactions. mdpi.comnih.gov This chromic transition forms the basis for a wide array of sensing applications.
Emerging research is expanding the utility of these materials:
Colorimetric Sensors: PDA-based sensors are being developed for the detection of a variety of analytes. By mixing this compound with other molecules, such as coumarin (B35378) derivatives, researchers can tune the PDA phases to create sensitive detectors for volatile organic compounds (VOCs). researchgate.netresearchgate.net Functionalizing the polymer with specific receptors has enabled the detection of explosives and pathogenic bacteria. scispace.comresearchgate.net
Fluorogenic Sensing: Beyond color changes, the blue-to-red transition is also accompanied by a shift from a non-fluorescent to a highly fluorescent state. mdpi.com This property is being harnessed to develop fluorogenic sensing platforms, with research focused on optimizing vesicle stability and transition kinetics for enhanced sensitivity. mdpi.com
Electronic Materials: Polydiacetylenes possess electrical conductivity properties that make them suitable for applications in printed electronics. google.com The ability to create conductive pathways via light-induced polymerization on flexible substrates opens possibilities for novel electronic devices. google.com Future work will likely explore doping strategies to further enhance conductivity. google.com
The versatility of PDA systems allows for the creation of sensors tailored to specific targets by modifying the head group, adjusting the alkyl chain length, or embedding receptor molecules. scispace.commdpi.com
| Application Area | Detection Principle | Target Analyte / Use | Reference(s) |
| Colorimetric Sensing | Blue-to-red color transition upon stimulus. | Volatile Organic Compounds (VOCs), explosives (TNT), bacteria. | scispace.comresearchgate.netresearchgate.net |
| Fluorogenic Sensing | Transition from a non-fluorescent (blue) to a fluorescent (red) state. | General biosensing, with arginine used as an exemplar analyte. | mdpi.com |
| Printed Electronics | Light-induced topochemical polymerization to create conductive polymer pathways. | Printable conductive tracks for flexible electronic devices. | google.com |
Deeper Exploration of Biological System Interactions at the Molecular Level
The amphiphilic nature of this compound makes it an excellent candidate for studying and mimicking biological membranes. cymitquimica.com Its long hydrophobic tail and hydrophilic carboxylic acid headgroup allow it to integrate into lipid bilayers, where it can influence membrane properties and interact with biological molecules.
Future research is aimed at a more profound molecular-level understanding of these interactions:
Membrane Fluidity and Permeability: The rigid diyne unit within the acyl chain restricts motion, leading to increased rigidity in model membranes. Deeper studies will explore how this modulation of fluidity affects the function of membrane-bound proteins and transport across the membrane.
Biomimetic Membranes and Liposomes: This compound is a key building block for creating polymerizable liposomes. scielo.br These stabilized vesicles have potential applications in drug delivery, where the encapsulated drug can be released in response to a specific trigger that induces the PDA phase transition. researchgate.netscielo.br Research will focus on tailoring the liposome (B1194612) surface with targeting ligands for cell-specific delivery.
Protein and Analyte Interactions: The interaction between functionalized PDA surfaces and biological molecules is a rich area for exploration. Studies have shown that peptide-conjugated PDAs can selectively bind targets. scispace.com Future work will involve using advanced spectroscopic and microscopic techniques to elucidate the precise conformational changes in both the polymer and the biological molecule upon binding. science.govscience.gov
Metabolic Studies: The presence of this compound has been noted in metabolomic studies, suggesting its potential involvement in lipid regulation pathways. nih.gov Further investigation is needed to clarify its role, if any, in metabolic health and disease.
By combining experimental approaches with computational modeling, researchers aim to build a detailed picture of how this compound and its polymeric forms interact with the complex machinery of biological systems. science.govdtic.mil
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for characterizing 12,14-heptacosadiynoic acid in lipid systems?
- Methodological Answer :
- Gas Chromatography (GC) and Thin-Layer Chromatography (TLC) are standard for purity assessment. For structural confirmation, Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FTIR) are critical. NMR resolves carbon-carbon triple bond positions (e.g., 12,14-diynoic structure), while FTIR confirms carboxylic acid and alkyne functional groups .
- Mass Spectrometry (MS) with high-resolution capabilities (e.g., HRMS-ESI) is essential for molecular weight validation (C27H46O2, MW 402.6 g/mol) and isotopic pattern analysis .
Q. How should this compound be handled to ensure laboratory safety?
- Methodological Answer :
- Storage : Keep in airtight containers under inert gas (e.g., N2) at -20°C to prevent oxidation of alkyne groups .
- Handling : Use explosion-proof equipment and avoid sparks due to flammability risks (GHS02 classification). Wear nitrile gloves and eye protection (GHS07) to mitigate skin/eye irritation .
- Waste Disposal : Follow EPA guidelines for carboxylic acid waste, including neutralization with bases (e.g., NaOH) before disposal .
Advanced Research Questions
Q. What are the key challenges in synthesizing this compound, and how can they be addressed?
- Methodological Answer :
- Synthesis Route : Use alkyne coupling reactions (e.g., Cadiot-Chodkiewicz) to introduce diyne groups at C12 and C14. Precursor fatty acids (e.g., pentadecanoic acid) can be modified via bromination followed by elimination .
- Challenges :
- Isomer Control : Avoid undesired positional isomers (e.g., 10,12 or 14,16) by optimizing reaction temperature and catalysts (e.g., CuI/Pd) .
- Purity : Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) to achieve >95% purity .
Q. How does this compound interact with lipid membranes in experimental models?
- Methodological Answer :
- Membrane Fluidity Studies : Incorporate the compound into liposomes or Langmuir-Blodgett (LB) films. Measure phase transitions using differential scanning calorimetry (DSC) or fluorescence anisotropy with probes like DPH .
- Data Interpretation : The diyne groups restrict acyl chain motion, increasing membrane rigidity. Compare results with saturated (e.g., stearic acid) or mono-unsaturated analogs to isolate diyne effects .
Q. How should researchers address contradictions in reported bioactivity data for diynoic acids?
- Methodological Answer :
- Meta-Analysis Framework :
Source Evaluation : Exclude studies lacking purity verification (e.g., missing GC/MS data) .
Experimental Variables : Control lipid composition (e.g., phospholipid ratios) and assay conditions (e.g., pH, temperature) to reduce variability .
Statistical Reconciliation : Apply multivariate regression to isolate the compound’s effects from confounding factors (e.g., solvent residues) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
